4-((4-(Butylsulfonyl)piperazin-1-yl)methyl)-3,5-dimethylisoxazole
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Description
Synthesis Analysis
The synthesis of piperazine derivatives, which includes compounds like BU-3531, has been a topic of recent research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Chemical Reactions Analysis
While specific chemical reactions involving BU-3531 are not mentioned in the search results, piperazine derivatives in general have been studied for their reactivity. For instance, cyclization of 1,2-diamine derivatives with sulfonium salts is one method of synthesizing piperazine derivatives .Scientific Research Applications
Analytical Method Development
- Automated Pre-column Derivatization in HPLC : A method involving automated pre-column chemical derivatization and high-performance liquid chromatography (HPLC) with fluorescence detection was developed for determining compounds structurally similar to 4-((4-(Butylsulfonyl)piperazin-1-yl)methyl)-3,5-dimethylisoxazole in human plasma (Kline, Kusma, & Matuszewski, 1999).
Synthesis and Antimicrobial Activities
- Development of Novel Triazole Derivatives : Novel derivatives, including those structurally related to the compound of interest, were synthesized and showed significant antimicrobial activities against test microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010).
Enzyme Interaction Studies
- Cytochrome P450 Enzyme Metabolism : A study investigating the metabolism of a compound structurally similar to the compound revealed insights into its interactions with various cytochrome P450 enzymes (Hvenegaard, Bang-Andersen, Pedersen, Jørgensen, Püschl, & Dalgaard, 2012).
Biological Activity Studies
- Antiproliferative Agents : Research into sulfonamide-triazole derivatives, structurally related to the compound, revealed promising antiproliferative activities against various cancer cell lines, highlighting potential therapeutic applications (Fu, Liu, Yang, Zhang, Xiong, Cao, Yin, Wei, & Zhang, 2017).
Novel Bioactive Compounds
- Bacterial Biofilm and MurB Inhibitors : Compounds structurally similar to this compound were developed as potent inhibitors of bacterial biofilm and MurB, offering new avenues for antibacterial drug development (Mekky & Sanad, 2020).
HIV-1 Reverse Transcriptase Inhibitors
- Non-Nucleoside Inhibitors : Research into non-nucleoside HIV-1 reverse transcriptase inhibitors included compounds structurally related to this compound, contributing to the development of novel antiviral therapies (Romero, Morge, Biles, Berrios-Pena, May, Palmer, Johnson, Smith, Busso, & Tan, 1994).
Properties
IUPAC Name |
4-[(4-butylsulfonylpiperazin-1-yl)methyl]-3,5-dimethyl-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O3S/c1-4-5-10-21(18,19)17-8-6-16(7-9-17)11-14-12(2)15-20-13(14)3/h4-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYQAULALYIJFLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCN(CC1)CC2=C(ON=C2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.43 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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